Validated Method for Quantifying Hydroxychlorodenafil in Health Wines by UPLC-TOF-MS
A validated UPLC-TOF-MS method for 68 PDE-5 inhibitors included hydroxychlorodenafil. Method validation for the 11 most common adulterants (which may not include hydroxychlorodenafil) established a highly linear response (r ≥ 0.9988) and low detection limits (0.2–1.0 μg/L), with average spiked recoveries of 71.2–104.1% [1].
| Evidence Dimension | Analytical Method Validation |
|---|---|
| Target Compound Data | Included in a validated UPLC-TOF-MS screening method for 68 PDE-5 inhibitors. |
| Comparator Or Baseline | 11 commonly adulterated compounds (e.g., sildenafil) |
| Quantified Difference | N/A; the method is a screening tool. The target compound is included in the library, but its specific quantitative performance metrics were not reported. |
| Conditions | Health wine matrix; UPLC-TOF-MS; r ≥ 0.9988, LOD 0.2–1.0 μg/L for the 11 quantitated analytes. |
Why This Matters
This study demonstrates that hydroxychlorodenafil is a target of interest in regulatory screening, and its inclusion in this validated high-resolution mass spectrometry (HRMS) library is a prerequisite for its detection and the procurement of a corresponding reference standard.
- [1] Dong, Y., et al. (2025). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. Processes, 13(12), 3800. View Source
